molecular formula C11H14FN3O2 B1407969 N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine CAS No. 1549292-52-5

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine

Cat. No.: B1407969
CAS No.: 1549292-52-5
M. Wt: 239.25 g/mol
InChI Key: FCSPXVQUWQQANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine is a compound belonging to the nitrobenzene family of chemicals. It has been researched for various biologically important applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidin-1-ylamino group attached to a benzene ring, giving it unique chemical properties.

Preparation Methods

The synthesis of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine typically involves the substitution of a fluorine atom on a nitrobenzene derivative with a piperidin-1-ylamino group. One common method involves the reaction of 4-nitrochlorobenzene with potassium fluoride to produce 4-fluoronitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .

Chemical Reactions Analysis

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group and fluorine atom can be replaced by other groups in the presence of suitable reagents, such as phenols and potassium carbonate.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial properties.

    Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The piperidin-1-ylamino group contributes to its biological activity by interacting with specific enzymes and receptors .

Comparison with Similar Compounds

N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine can be compared with other similar compounds, such as:

    4-Fluoronitrobenzene: This compound lacks the piperidin-1-ylamino group, making it less biologically active.

    3-Fluoro-4-morpholinoaniline: This compound has a morpholino group instead of a piperidin-1-ylamino group, which affects its chemical and biological properties.

    4-Nitrochlorobenzene: This compound is a precursor in the synthesis of this compound and lacks the fluorine atom.

The unique combination of the fluorine atom, nitro group, and piperidin-1-ylamino group in this compound gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-fluoro-4-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)4-5-11(10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSPXVQUWQQANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.